![molecular formula C19H32B2Cl2Si B14353750 {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane CAS No. 93109-79-6](/img/structure/B14353750.png)
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is a complex organosilicon compound that features a unique combination of boron, silicon, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane typically involves the reaction of tert-butyl(chloro)borane with phenylethynyl(trimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The boron centers can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-silicon complexes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted boron-silicon compounds, while oxidation reactions produce boronic acids or borates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon and organoboron compounds. It is also utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Mecanismo De Acción
The mechanism of action of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane involves the interaction of its boron and silicon centers with other molecules. The boron centers can act as Lewis acids, facilitating various chemical reactions, while the silicon centers provide stability and structural integrity to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar reactivity but lacking the boron centers.
tert-Butyl chloride: An organochloride with similar substitution reactions but different structural properties.
Phenylethynyl(trimethyl)silane: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane lies in its combination of boron and silicon centers, which provide a versatile platform for various chemical transformations. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in synthetic chemistry.
Propiedades
Número CAS |
93109-79-6 |
|---|---|
Fórmula molecular |
C19H32B2Cl2Si |
Peso molecular |
381.1 g/mol |
Nombre IUPAC |
[2,2-bis[tert-butyl(chloro)boranyl]-1-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C19H32B2Cl2Si/c1-18(2,3)20(22)17(21(23)19(4,5)6)16(24(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clave InChI |
FXZQWCKICYABRF-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C(C1=CC=CC=C1)[Si](C)(C)C)B(C(C)(C)C)Cl)(C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


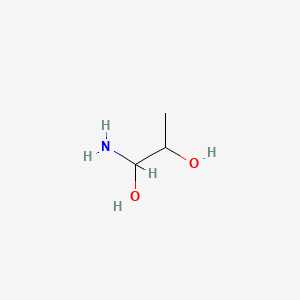

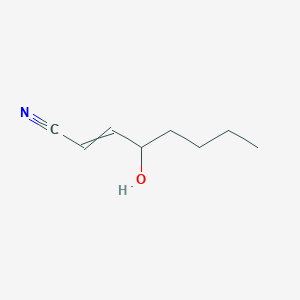

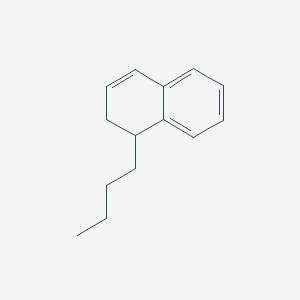
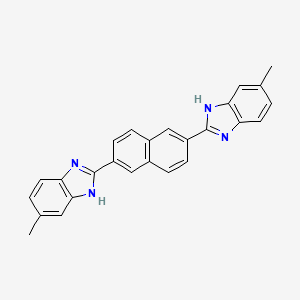
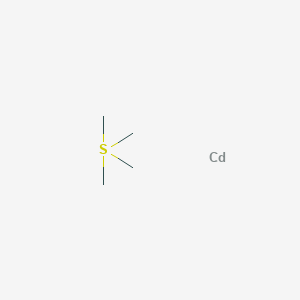
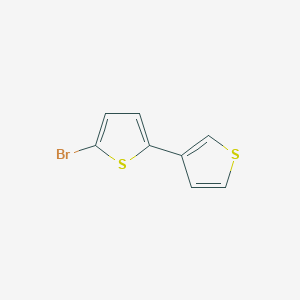
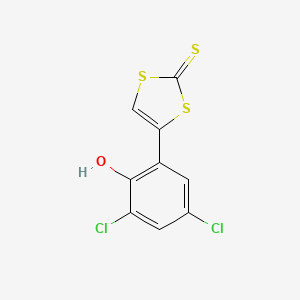
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
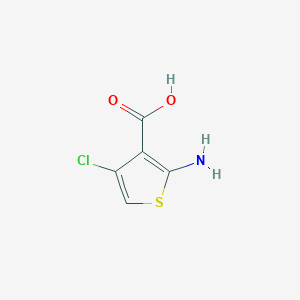
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
